molecular formula C7H6ClNO4S B2783453 Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate CAS No. 1000887-24-0

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No.: B2783453
CAS No.: 1000887-24-0
M. Wt: 235.64
InChI Key: NPGWMJZYBJTPRV-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate is a pyridine derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position. This compound is of significant interest in synthetic chemistry due to the reactivity of the chlorosulfonyl group, which serves as a versatile leaving group or electrophilic site in nucleophilic substitutions and cross-coupling reactions.

Properties

IUPAC Name

methyl 3-chlorosulfonylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)6-5(14(8,11)12)3-2-4-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGWMJZYBJTPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of methyl 2-pyridinecarboxylate. The reaction is carried out by treating methyl 2-pyridinecarboxylate with chlorosulfonic acid under controlled conditions . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonamides, sulfonates, and carboxylic acids.

Scientific Research Applications

Chemical Synthesis

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate serves as a crucial intermediate in organic synthesis. It is utilized for the introduction of sulfonyl groups into various organic compounds, enhancing their biological activity and stability.

Synthesis of Sulfonamides

One notable application is in the synthesis of sulfonamide derivatives. The compound can react with amines to form sulfonamides, which are essential in medicinal chemistry due to their antibacterial properties. For instance, a study demonstrated the successful formation of sulfonamides through the reaction of this compound with various amines under mild conditions, yielding high purities and yields (up to 85%) .

Pharmaceutical Applications

This compound has been explored for its potential in drug development, particularly as a building block for muscarinic antagonists and other therapeutic agents.

Muscarinic Antagonists

Research indicates that derivatives of this compound have been synthesized as part of a functionalized congener approach to develop muscarinic antagonists. These compounds have shown promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The synthesis involved multi-step reactions where the chlorosulfonyl group facilitated further modifications leading to biologically active compounds.

Agrochemical Applications

In the agricultural sector, this compound is utilized as an intermediate for developing herbicides and insecticides. Its ability to modify biological pathways in plants makes it valuable for creating more effective agrochemicals.

Herbicide Development

A patent describes a method for synthesizing herbicides using this compound as a key intermediate. The process involves coupling this compound with various heterocycles to produce novel herbicidal agents that exhibit enhanced efficacy against target weeds while minimizing environmental impact .

Case Study: Synthesis of Sulfonamides

In a recent study, researchers synthesized several sulfonamide derivatives using this compound. The reaction conditions were optimized to achieve high yields while maintaining selectivity towards desired products. The resulting sulfonamides exhibited promising antibacterial activity in vitro, highlighting the compound's potential in pharmaceutical applications .

Case Study: Herbicide Development

Another significant case involved the development of a new class of herbicides derived from this compound. The synthesized compounds demonstrated superior weed control compared to existing products on the market, showcasing their potential for commercial agricultural use .

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate and analogous compounds:

Compound Name Core Structure Substituents Molecular Weight Key Features
This compound Pyridine 3-SO₂Cl, 2-COOCH₃ 249.67 (calc.) High reactivity of SO₂Cl group
Methyl 3-(chlorosulfonyl)furan-2-carboxylate Furan 3-SO₂Cl, 2-COOCH₃ 232.09 (calc.) Reduced aromatic stability vs. pyridine
Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Thienopyridine 3-NH₂, 5-Cl, 4,6-CH₃, 2-COOCH₃ 315.78 (calc.) Enhanced lipophilicity due to thiophene
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Pyridine 3-Cl, 5-CF₃, 2-COOCH₃ 255.57 (calc.) High electron-withdrawing effect of CF₃
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate Thienopyridine 3-Ph, 2-COOCH₃ 283.33 (calc.) π-π interactions from phenyl group

Biological Activity

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various chemical pathways. The chlorosulfonyl group introduces unique reactivity, making it suitable for further functionalization. The compound typically exhibits a molecular formula of C₇H₈ClNO₄S and a molecular weight of approximately 227.66 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for some pathogens are summarized in Table 1.

Pathogen MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

2. Anticancer Potential
this compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it exhibits selective cytotoxicity against several cancer types, including breast and lung cancers. The half-maximal inhibitory concentration (IC₅₀) values are displayed in Table 2.

Cell Line IC₅₀ (μM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes relevant to disease processes. Notably, it has shown promising results as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the chlorosulfonyl group may interact with nucleophilic sites in proteins, leading to enzyme inhibition or modification of cellular pathways.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a recent study, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that the compound could serve as a lead for developing new antibacterial agents.

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound using the MCF-7 breast cancer cell line. The results demonstrated that treatment with this compound resulted in significant apoptosis, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate, and what are their comparative advantages in yield and purity?

The synthesis typically involves sulfonation of the pyridine ring followed by esterification. Chlorosulfonic acid introduces the chlorosulfonyl group at the 3-position, followed by methyl esterification using methanol under acidic conditions. Alternative methods may use thionyl chloride for sulfonyl chloride formation. Yields vary with reaction conditions; optimizing temperature and stoichiometry enhances purity (e.g., 91% yield achieved in analogous trifluoromethyl ester synthesis via methanol and quinolinic acid) . Coupling agents like DCC (dicyclohexylcarbodiimide) in aprotic solvents (e.g., dichloromethane) minimize side reactions during esterification .

Q. How can researchers confirm the structural integrity of this compound, especially regarding the position of the chlorosulfonyl group?

Multi-technique approaches are essential. X-ray crystallography confirms the chlorosulfonyl group's position, with bond angles (e.g., 109.6° for C–S–Cl) and distances (1.354 Å for S–O) as key identifiers . High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₇H₅ClNO₄S requires m/z 234.9528), while ¹H/¹³C NMR distinguishes regioisomers via coupling patterns and chemical shifts (e.g., pyridine protons show downfield shifts) .

Q. What are the primary reactivity pathways of this compound in medicinal chemistry applications?

The chlorosulfonyl group enables nucleophilic substitution reactions. It reacts with amines to form sulfonamides (key for covalent kinase inhibitors), while the methyl ester can hydrolyze to a carboxylic acid for further functionalization. Reaction pH must be controlled (7–9 for amine coupling) to avoid ester hydrolysis .

Advanced Questions

Q. How can researchers optimize the synthesis to address low yields caused by competing side reactions?

Kinetic control strategies are critical: lower temperatures (0–5°C) during sulfonation minimize polysubstitution. Anhydrous conditions with molecular sieves prevent hydrolysis. Fractional crystallization from ethyl acetate/hexane (3:1 v/v) removes disulfonated byproducts. Reaction progress is monitored via TLC (Rf 0.4 in ethyl acetate) .

Q. What analytical challenges arise when characterizing this compound, and how can they be methodologically addressed?

Hygroscopicity and thermal instability complicate analysis. Dynamic vapor sorption (DVS) studies guide storage (desiccated at -20°C). For NMR, DMSO-d6 with heating (50°C) improves solubility. IR spectroscopy identifies sulfonyl chloride stretches (~1370 cm⁻¹), but ester C=O signals (1720 cm⁻¹) require deconvolution software .

Q. In designing biological studies, how should researchers evaluate potential off-target effects of derivatives?

Use orthogonal assays: primary kinase inhibition (e.g., ADP-Glo™) paired with counter-screens (e.g., PIM1 vs. CDK2). Computational docking (AutoDock Vina) predicts binding modes, while surface plasmon resonance (SPR) quantifies kinetics (ka/kd). Metabolite identification via LC-MS/MS in hepatocyte models assesses metabolic stability .

Q. How should conflicting data about biological activity of analogs be reconciled across studies?

Evaluate experimental variables: buffer pH (7.4 vs. 6.8) alters ionization and permeability. Normalize activity data using internal controls (e.g., staurosporine for kinase assays). Meta-analysis of structural analogs (e.g., trifluoromethyl vs. chlorosulfonyl derivatives) identifies substituent-specific trends. Reproduce studies under harmonized conditions (e.g., 10% FBS in DMEM at 37°C) .

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